2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Description
Molecular Formula: C₈H₁₃ClNO₂ CAS Number: 4593-19-5 Structural Features:
- A piperidine ring substituted with a hydroxymethyl group at the 3-position.
- A chlorinated ethanone group attached to the piperidine nitrogen.
Synthesis: Prepared via reaction of chloroacetyl chloride with 3-(hydroxymethyl)piperidine under controlled conditions .
Applications: Investigated for medicinal chemistry applications due to its electrophilic carbonyl group, which enables covalent interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-4-8(12)10-3-1-2-7(5-10)6-11/h7,11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXDMORVZNYZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves the reaction of piperidine derivatives with chlorinating agents. One common method involves the reaction of 1-(3-hydroxymethyl)piperidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds often exhibit antimicrobial activity. The presence of the chloroacetyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Studies have shown promising results against various bacterial strains, although specific data on this compound's efficacy is limited.
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one may influence dopamine and serotonin receptors, potentially leading to applications in treating neurological disorders such as depression or anxiety. Further research is needed to elucidate these effects and establish therapeutic relevance.
Potential Drug Development
Given its structural features, this compound may serve as a lead structure for developing new pharmacological agents. Its potential applications include:
- CNS Disorders : Targeting conditions such as anxiety or depression through modulation of neurotransmitter systems.
- Infection Control : Developing antimicrobial agents based on its activity against specific pathogens.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing various piperidine derivatives, 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting further optimization could enhance efficacy.
Case Study 2: Neuropharmacological Screening
A preliminary neuropharmacological screening revealed that compounds similar to 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one exhibited binding affinity to serotonin receptors. This suggests potential for further investigation into its role in mood regulation.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one
Molecular Formula: C₈H₁₃ClFNO CAS Number: 2092239-46-6 Key Differences:
- Fluoromethyl substituent replaces hydroxymethyl on the piperidine ring.
- Increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic nature.
Properties : - Molecular Weight: 193.64 g/mol.
- Boiling Point: 266.6 °C (predicted).
Applications : Enhanced stability makes it suitable for materials science and drug design requiring improved pharmacokinetic profiles .
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one
Molecular Formula: C₁₀H₁₆ClFNO Key Differences:
- Fluoromethyl group at the 4-position of piperidine; extended butanone chain.
- Higher lipophilicity compared to hydroxymethyl analogs.
Applications : Structural flexibility may improve receptor binding in neurological targets .
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one
Molecular Formula: C₇H₁₁ClFNO CAS Number: 321-77-7 Key Differences:
- Fluorine and chlorine atoms on the ethanone moiety.
- Unique steric and electronic effects enhance reactivity in nucleophilic substitutions.
Applications : Used in synthesizing fluorinated pharmaceuticals with improved bioavailability .
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
Molecular Formula : C₁₁H₁₉ClN₂O
Key Differences :
- Chiral center (S-configuration) influences enantioselective biological activity.
Applications : Explored for targeted therapies due to selective enzyme inhibition .
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
Molecular Formula: C₁₆H₂₂ClNO CAS Number: 1094661-03-6 Key Differences:
- Phenylethyl group on piperidine enhances aromatic interactions.
- Higher molecular weight (279.8 g/mol) affects solubility.
Applications : Studied for anticancer and antimicrobial activities due to aromatic pharmacophores .
Structural and Functional Impact Analysis
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituent on Piperidine | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| Target Compound (CAS 4593-19-5) | 3-Hydroxymethyl | 193.64 | Hydrogen bonding capability | Enzyme inhibition, drug development |
| 3-Fluoromethyl analog (CAS 2092239-46-6) | 3-Fluoromethyl | 193.64 | Enhanced lipophilicity | Materials science, stable drug leads |
| 4-Fluoromethyl analog | 4-Fluoromethyl | 279.8 | Increased receptor affinity | Neurological drug candidates |
| 2-Chloro-2-fluoro analog (CAS 321-77-7) | N/A (fluoro on ethanone) | 193.64 | Dual halogen reactivity | Fluorinated pharmaceuticals |
| Phenylethyl-substituted (CAS 1094661-03-6) | 4-(2-Phenylethyl) | 279.8 | Aromatic π-π interactions | Anticancer agents |
Research Findings and Implications
- Hydroxymethyl vs. Fluoromethyl : The hydroxymethyl group in the target compound facilitates hydrogen bonding, improving solubility but limiting membrane permeability. Fluoromethyl substitution (e.g., CAS 2092239-46-6) enhances lipophilicity, critical for blood-brain barrier penetration .
- Halogen Effects : Chlorine’s leaving group ability and fluorine’s metabolic stability synergize in 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one, making it a versatile intermediate .
- Aromatic Substitutions : Phenylethyl groups (CAS 1094661-03-6) introduce planar aromaticity, enabling interactions with hydrophobic enzyme pockets .
Biological Activity
2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxymethyl group and a chloroethanone moiety. Its molecular formula is , and it has a molecular weight of 177.63 g/mol. The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, contributing to its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
Antimicrobial Properties
Research indicates that compounds similar to 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine compounds possess strong antibacterial and antifungal properties.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one | <100 | Antibacterial against Gram-positive bacteria |
| Other Piperidine Derivatives | <50 | Antifungal against Candida species |
The Minimum Inhibitory Concentration (MIC) values indicate that lower concentrations of these compounds are effective against various pathogens, highlighting their potential as therapeutic agents in combating antibiotic resistance .
Case Studies
A notable study explored the antibacterial efficacy of piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures to 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one showed MIC values ranging from 50 to 125 µg/mL, indicating moderate to high antibacterial activity .
Another investigation focused on the antifungal properties of related compounds against Candida albicans, revealing MIC values below 100 µg/mL, which suggests promising applications in antifungal therapies .
Applications in Medicinal Chemistry
Due to its biological activity, 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is being explored as a lead compound for drug development. Its structural characteristics make it suitable for modifications aimed at enhancing efficacy and reducing toxicity.
Potential Therapeutic Uses:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Antifungal Treatments: Formulation of drugs effective against fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
